

azepane-1-sulfonyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: Azepane-1-sulfonyl chloride

Cat. No.: B1340789

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An In-depth Technical Guide to **Azepane-1-sulfonyl Chloride**: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **azepane-1-sulfonyl chloride**, a key building block in the synthesis of pharmacologically active compounds. The document details its chemical properties, outlines experimental protocols for its synthesis and subsequent use, and explores its application in the development of potent enzyme inhibitors for metabolic diseases.

Core Compound Data

Azepane-1-sulfonyl chloride is a reactive chemical intermediate primarily utilized in the synthesis of substituted sulfonamides. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	41483-72-1	[1]
Molecular Formula	C ₆ H ₁₂ ClNO ₂ S	[2]
Molecular Weight	197.68 g/mol	[2][3]
Physical Form	Solid	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

While specific, experimentally determined spectral data for **azepane-1-sulfonyl chloride** is not widely published, as is common for reactive intermediates, the expected characteristics can be predicted based on its structure.

Spectroscopic Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the protons of the azepane ring, likely appearing as multiplets in the aliphatic region (1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom would be the most deshielded.
¹³ C NMR	Resonances for the six distinct carbon atoms of the azepane ring, expected in the range of 20-60 ppm.
IR Spectroscopy	Strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretches), typically found in the regions of 1370-1410 cm ⁻¹ and 1166-1204 cm ⁻¹ . [4]
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including an isotopic pattern for the chlorine atom.

Synthesis and Utilization

Azepane-1-sulfonyl chloride serves as a crucial reagent for introducing the azepane-1-sulfonyl moiety into target molecules. This is most commonly achieved through its reaction with primary or secondary amines to form stable sulfonamides.

Representative Synthesis of Azepane-1-sulfonyl Chloride

A specific, detailed protocol for the synthesis of **azepane-1-sulfonyl chloride** is not readily available in published literature. However, a plausible and representative method can be derived from general procedures for the synthesis of sulfonyl chlorides from amines, often involving a two-step process.

Experimental Protocol:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with azepane and a suitable solvent such as dichloromethane. The flask is cooled in an ice-water bath.
- **Sulfonylation:** A solution of sulfuryl chloride (SO_2Cl_2) in dichloromethane is added dropwise to the stirred solution of azepane, maintaining the temperature below 5°C .
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is carefully quenched with cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield crude **azepane-1-sulfonyl chloride**, which can be further purified by column chromatography on silica gel if necessary.

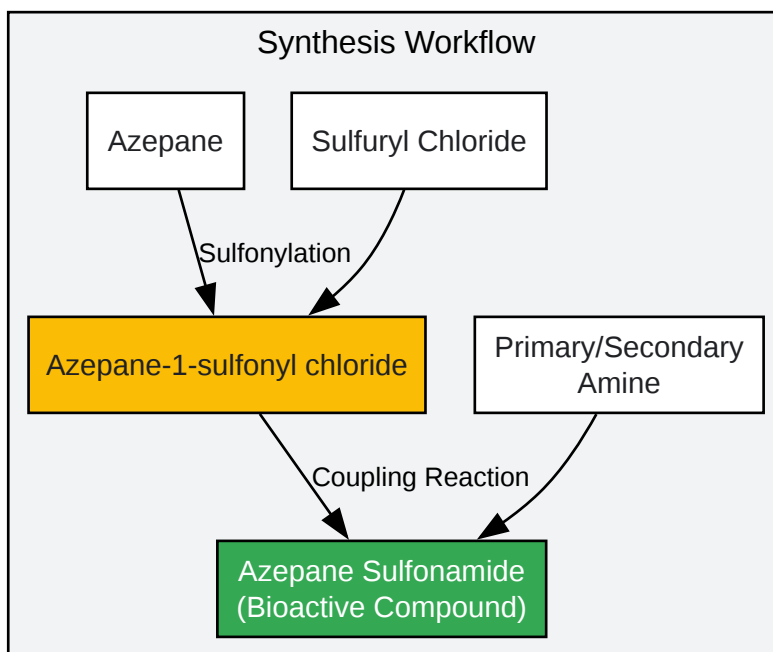
Synthesis of Azepane Sulfonamides

The primary application of **azepane-1-sulfonyl chloride** is in the synthesis of N-substituted azepane sulfonamides.

Experimental Protocol:

- **Reaction Setup:** To a solution of a primary or secondary amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and a base (e.g., triethylamine or pyridine) at 0°C, a solution of **azepane-1-sulfonyl chloride** in the same solvent is added dropwise.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred until the starting materials are consumed, as monitored by TLC.
- **Work-up:** The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is evaporated, and the resulting crude product is purified by flash chromatography or recrystallization to yield the desired azepane sulfonamide.

The following diagram illustrates this general synthetic workflow.



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Caption: Synthetic route from azepane to bioactive azepane sulfonamides.

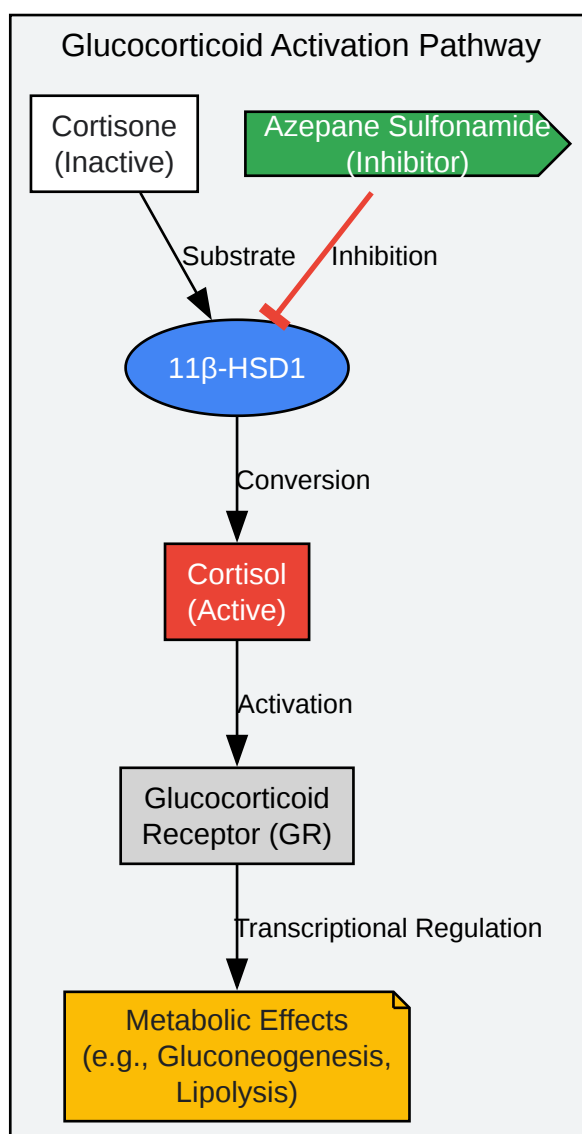
Application in Drug Discovery: Inhibition of 11 β -HSD1

Derivatives of **azepane-1-sulfonyl chloride**, specifically certain azepane sulfonamides, have emerged as potent and selective inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).^[5] This enzyme is a key regulator of glucocorticoid metabolism.

The 11 β -HSD1 Signaling Pathway

11 β -HSD1 is primarily a reductase, responsible for converting the inactive glucocorticoid cortisone into the active cortisol within target tissues such as the liver and adipose tissue.^[6]^[7] ^[8] Overactivity of 11 β -HSD1 leads to elevated local cortisol levels, which can contribute to the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.^[8] Therefore, inhibiting 11 β -HSD1 is a promising therapeutic strategy for these conditions.

The diagram below illustrates the central role of 11 β -HSD1 in glucocorticoid activation.



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Caption: Inhibition of the 11 β -HSD1 pathway by azepane sulfonamides.

Quantitative Data on 11 β -HSD1 Inhibition

Structure-activity relationship (SAR) studies have identified azepane sulfonamides with high potency against 11 β -HSD1. For example, specific derivatives have demonstrated IC₅₀ values in the low nanomolar range.[5]

Compound Type	Target	IC ₅₀ (nM)	Reference
Azepane Sulfonamide Derivatives	11 β -HSD1	As low as 3.0	[5]

In vivo studies in animal models of metabolic disease have shown that administration of 11 β -HSD1 inhibitors can lead to significant improvements in metabolic parameters.

Animal Model	Treatment	Effect	Reference
Diet-Induced Obese (DIO) Mice	11 β -HSD1 Inhibitor	7% reduction in body weight	[9]
DIO Mice	11 β -HSD1 Inhibitor	15% reduction in fasting serum glucose	[9]

Experimental Protocols for 11 β -HSD1 Inhibition Assays

Assessing the inhibitory activity of compounds derived from **azepane-1-sulfonyl chloride** against 11 β -HSD1 can be performed using various in vitro and in vivo methods.

In Vitro 11 β -HSD1 Activity Assay (Homogeneous Time-Resolved Fluorescence)

This is a common high-throughput screening method.

Protocol Outline:

- **Reaction Mixture Preparation:** In a 384-well plate, prepare a reaction mixture containing recombinant human 11 β -HSD1, the substrate (cortisone), and the cofactor (NADPH) along with an NADPH regeneration system.[6]
- **Compound Addition:** Add the test inhibitors (e.g., azepane sulfonamides) at various concentrations.[6]

- Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[6]
- Reaction Termination: Stop the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetic acid).[6]
- Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore and a cortisol-d2 tracer. After a 2-hour incubation, measure the fluorescence. The ratio of fluorescence at 665 nm and 620 nm is used to calculate the amount of cortisol produced and, consequently, the inhibitory activity.[6]

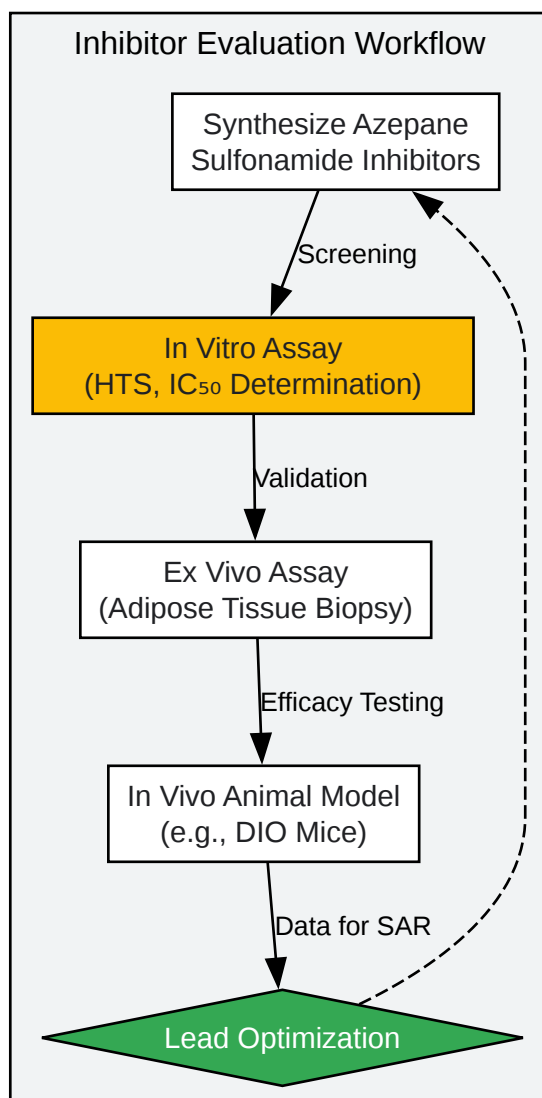
Ex Vivo 11 β -HSD1 Activity Assay (Adipose Tissue Biopsy)

This assay measures enzyme inhibition in a physiologically relevant tissue.

Protocol Outline:

- Tissue Harvest: Obtain subcutaneous adipose tissue biopsies from subjects (human or animal) before and after administration of the test compound.[10]
- Incubation: Place tissue fragments into culture plates with an assay buffer containing a deuterated substrate (d2-cortisone).[10]
- Steroid Extraction: After overnight incubation, collect the supernatant, snap freeze, and store it at $\leq -60^{\circ}\text{C}$. [10]
- Quantification: Analyze the conversion of d2-cortisone to d2-cortisol using liquid chromatography-mass spectrometry (LC-MS) to determine the level of 11 β -HSD1 inhibition. [10]

The following diagram outlines the workflow for evaluating 11 β -HSD1 inhibitors.



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Caption: Workflow for the development of 11 β -HSD1 inhibitors.

Conclusion

Azepane-1-sulfonyl chloride is a valuable chemical intermediate whose significance lies in its role as a precursor to a class of potent 11 β -HSD1 inhibitors. The azepane sulfonamides derived from this compound show considerable promise for the therapeutic treatment of metabolic disorders. This guide provides the foundational chemical and biological information, along with detailed experimental frameworks, to aid researchers and drug development professionals in leveraging this important molecular scaffold.

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